4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-6-13-7-11(2-5-15(13)20-10)9-19-17(22)12-3-4-14(18)16(8-12)21(23)24/h2-8,20H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFWXRMNQMJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated nitrobenzene with the indole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The indole ring can be oxidized to form indole-2,3-dione using oxidizing agents like potassium permanganate.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate, sulfuric acid
Substitution: Sodium hydroxide, amines, thiols
Major Products Formed
Reduction: 4-amino-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
Oxidation: Indole-2,3-dione derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. It is believed to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function by preventing the breakdown of acetylcholine . Molecular docking studies suggest that it can effectively cross the blood-brain barrier, making it a candidate for further development as a therapeutic agent in treating Alzheimer's disease .
Alzheimer's Disease Model
In a study involving animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation in the brain . These findings highlight its potential as a dual-action therapeutic agent.
Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating strong anticancer activity . The mechanism appears to involve both apoptotic pathways and cell cycle arrest.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and indole moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally analogous benzamide derivatives, highlighting key substituents and their implications:
Key Observations:
Indole vs. Other Heterocycles: The indole moiety in the target compound (substituted at the 5-position) contrasts with thiazole () or sulfamoyl-containing indoline (). Thiazoles, however, are often associated with antimicrobial activity .
This contrasts with sulfamoyl () or fluorophenyl () groups, which may improve solubility or metabolic stability .
Substituent Positioning :
- The methyl substitution on the indole (5-position in the target vs. 3-position in ) alters steric and electronic profiles. For instance, the ethyl linker in ’s compound may reduce steric hindrance compared to the methylene bridge in the target .
Applications :
- Fluorophenyl-substituted analogs () are frequently used in agrochemicals, while nitrobenzamides with indole moieties (target compound) are more likely candidates for drug discovery. Thiazole derivatives () may bridge both domains .
Research Findings and Trends
- Catalytic methods for C-C bond formation might enhance yield and purity .
- Biological Activity : While explicit data on the target compound’s activity is absent, structurally related nitrobenzamides (e.g., ’s thiazole derivative) are investigated for kinase inhibition, suggesting a plausible pathway for the target’s evaluation .
- Patent Trends : highlights formulations of chloro-nitrobenzamide derivatives with thiadiazole rings, indicating industrial interest in similar scaffolds for specialized applications (e.g., polymer binders or agrochemicals) .
Biological Activity
4-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Moiety : The indole ring is synthesized through Fischer indole synthesis.
- Nitration : The introduction of the nitro group is achieved using a mixture of concentrated nitric and sulfuric acids.
- Amidation : The final step involves forming the amide bond by reacting chlorinated nitrobenzene with the indole derivative, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group and the indole moiety are crucial for its binding affinity and specificity, allowing it to inhibit or modulate the activity of various biological pathways.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : This compound has been studied for its potential as a multitarget-directed ligand in neurodegenerative diseases like Alzheimer's. It shows promising inhibition against AChE, which is critical for neurotransmission .
- Butyrylcholinesterase (BuChE) Inhibition : The compound demonstrates potent BuChE inhibitory activity, which is relevant for therapeutic strategies targeting cognitive decline .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory tests have demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against key enzymes involved in metabolic disorders .
- Molecular Docking Studies : These studies reveal that the compound interacts favorably with target enzymes through hydrogen bonding and hydrophobic interactions, confirming its potential as an effective inhibitor .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the indole and benzamide moieties can enhance biological activity, providing insights for future drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide | Structure | 0.62 | AChE Inhibitor |
| 4-Chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | Structure | 0.30 | BuChE Inhibitor |
This table illustrates how variations in structure can lead to significant differences in biological activity, highlighting the importance of chemical modifications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
